7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
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Description
7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is a useful research compound. Its molecular formula is C10H12ClNS and its molecular weight is 213.72. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is currently unknown. This compound is a specialty product for proteomics research
Mode of Action
As a specialty product for proteomics research , it may interact with various proteins or enzymes, leading to changes in their function or activity.
Biochemical Pathways
Given its use in proteomics research , it may influence a variety of pathways depending on the proteins it interacts with
Result of Action
As a specialty product for proteomics research , it may have diverse effects depending on the proteins it interacts with
Biochemical Analysis
Biochemical Properties
It is known that it is a selective, competitive arginine vasopressin V2 receptor antagonist . This suggests that it interacts with the arginine vasopressin V2 receptor, a protein that plays a crucial role in maintaining water homeostasis in the body .
Cellular Effects
Its role as an arginine vasopressin V2 receptor antagonist suggests that it may influence cell function by modulating the activity of this receptor . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is likely related to its antagonistic effects on the arginine vasopressin V2 receptor . By binding to this receptor, it may inhibit its activation, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
It is known that it is a solid at room temperature and should be stored in a dark place, sealed in dry conditions .
Metabolic Pathways
Given its role as an arginine vasopressin V2 receptor antagonist, it may interact with enzymes or cofactors involved in the metabolism of arginine vasopressin .
Transport and Distribution
Given its role as an arginine vasopressin V2 receptor antagonist, it may be transported to and distributed within cells that express this receptor .
Subcellular Localization
Given its role as an arginine vasopressin V2 receptor antagonist, it may be localized to the cell membrane, where this receptor is typically found .
Properties
IUPAC Name |
7-chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS/c1-7-4-5-12-9-6-8(11)2-3-10(9)13-7/h2-3,6-7,12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBYTSPCCHOVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2=C(S1)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.